1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one
Description
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one is an α,β-unsaturated ketone containing a dimethylamino group at position 1 and branched alkyl substituents at positions 2, 4, and 4. The compound’s reactivity arises from its conjugated enone system and electron-donating dimethylamino group, which can influence its participation in Michael additions, cycloadditions, or as a precursor to bioactive molecules .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(E)-1-(dimethylamino)-2,4,4-trimethylpent-1-en-3-one |
InChI |
InChI=1S/C10H19NO/c1-8(7-11(5)6)9(12)10(2,3)4/h7H,1-6H3/b8-7+ |
InChI Key |
XAJSZIZZKSIFED-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C(C)(C)C |
Canonical SMILES |
CC(=CN(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
- 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS 6135-14-4) Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol Structure: Features a dimethylamino group at position 1 and 4,4-dimethyl substituents. Safety: Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Applications: Used as an intermediate in organic synthesis.
- 1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9) Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol Structure: Shorter carbon chain with a methyl group at position 4. Applications: Intermediate in organic syntheses; produced at kilogram scale . Comparison: Reduced branching may enhance solubility in nonpolar solvents compared to the target compound.
Aromatic Analogues: Chalcones and Phenyl Derivatives
- (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one Structure: Contains a para-dimethylamino phenyl group instead of alkyl substituents. Properties: Exhibits planar geometry due to conjugation between the enone and aromatic ring, facilitating crystallization via C–H⋯O hydrogen bonds . Applications: Chalcone derivatives are studied for material science applications due to their optical properties . Comparison: Aromatic substituents introduce π-π stacking interactions absent in aliphatic variants, influencing solid-state packing and electronic properties.
- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8) Molecular Formula: C₁₀H₁₃NO Applications: Key intermediate in pharmaceuticals (e.g., neurological and metabolic drugs) due to its reactive ketone and electron-rich aryl group . Comparison: The acetyl group in this compound contrasts with the α,β-unsaturated ketone in the target molecule, limiting its participation in conjugate additions.
Functionalized Analogues with Heteroatoms
- 1-(Dimethylamino)-4-(3-(trifluoromethyl)phenoxy)pent-1-en-3-one Structure: Incorporates a trifluoromethylphenoxy group at position 4. Properties: The electron-withdrawing CF₃ group enhances electrophilicity of the enone system . Comparison: The trifluoromethyl group increases oxidative stability and lipophilicity compared to alkyl-substituted analogues.
Data Table: Key Comparative Properties
Research Findings and Trends
- Reactivity: Aliphatic dimethylamino-enones (e.g., CAS 6135-14-4) are less electrophilic than aromatic analogues due to the absence of conjugation with electron-donating groups .
- Safety: Alkyl-substituted enones generally exhibit moderate hazards (skin/eye irritation), while aromatic derivatives may have lower acute toxicity due to reduced volatility .
- Applications : Aliphatic variants are preferred for bulk synthesis, whereas aromatic analogues are leveraged in drug discovery and materials .
Biological Activity
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure that contributes to its biological activity. The presence of a dimethylamino group enhances its interaction with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
- Analgesic Properties : Preliminary data suggest that it may have analgesic effects, similar to other compounds in its class.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, influencing pain perception and inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a robust anti-inflammatory mechanism that could be harnessed for therapeutic purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
